molecular formula C12H9ClN2 B8555511 3-Chloromethyl-beta-carboline

3-Chloromethyl-beta-carboline

Cat. No.: B8555511
M. Wt: 216.66 g/mol
InChI Key: VHCZZCXMIBIJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloromethyl-beta-carboline is a synthetic β-carboline derivative. β-Carbolines are a class of tricyclic indole alkaloids with a pyridine ring fused to an indole skeleton, structurally related to tryptamine . This core scaffold is associated with a wide spectrum of significant biochemical and pharmacological activities, making it a valuable template in medicinal chemistry research . The chloromethyl functional group at the 3-position is a key synthetic handle, suggesting this compound's primary research value as a versatile chemical intermediate. Researchers can utilize this reactive site to synthesize a diverse array of more complex β-carboline derivatives for structure-activity relationship (SAR) studies . Substitutions at the 3-position of the β-carboline core are known to significantly influence biological activity. For instance, some 3-substituted derivatives have been shown to reduce the effect of benzodiazepines on GABA-A receptors, which can lead to convulsive, anxiogenic, and memory-enhancing effects in research models . Furthermore, related 3-methyl-β-carboline derivatives have demonstrated antimicrobial activities in research settings , while novel 3-tetrazolyl-β-carboline derivatives have shown promise as neuroprotective agents in models of Parkinson's disease . The broader β-carboline family exhibits a diverse range of research-relevant properties, including monoamine oxidase inhibition (MAOI) , neuroprotection , and potential anticancer activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

3-(chloromethyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H9ClN2/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H,6H2

InChI Key

VHCZZCXMIBIJIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CCl

Origin of Product

United States

Synthetic Methodologies for 3 Substituted β Carboline Derivatives

Classical Approaches for β-Carboline Core Formation

The construction of the fundamental tricyclic β-carboline system is often achieved through classical cyclization reactions that have been refined over many years.

Pictet-Spengler Reaction and its Variants

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of β-carbolines and their tetrahydro derivatives. wikipedia.orgname-reaction.com The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526) or a tryptophan derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgname-reaction.com The versatility of this reaction allows for the introduction of a substituent at the C1 position of the resulting tetrahydro-β-carboline by varying the carbonyl compound. nih.gov To obtain a 3-substituted β-carboline, the substituent must be present in the tryptamine precursor.

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution onto the indole (B1671886) ring, typically at the C2 position. wikipedia.orgrsc.org Subsequent aromatization of the newly formed ring yields the β-carboline. Various acidic catalysts, including Brønsted and Lewis acids, have been employed to promote the reaction. rsc.org The choice of catalyst and reaction conditions can influence the yield and stereochemical outcome when a chiral center is formed. wikipedia.org For the synthesis of a precursor to 3-chloromethyl-β-carboline, one would start with a tryptophan derivative where the C3-substituent is already in place, such as a protected hydroxymethyl or carboxyl group.

ReactantsCatalystProduct
β-arylethylamineAcid (Brønsted or Lewis)Tetrahydro-β-carboline
Tryptamine + Aldehyde/KetoneAcid1-Substituted tetrahydro-β-carboline

Bischler-Napieralski Reaction

Another classical method for constructing the β-carboline skeleton is the Bischler-Napieralski reaction. ljmu.ac.ukslideshare.net This reaction involves the intramolecular cyclization of an N-acylated tryptamine derivative to form a 3,4-dihydro-β-carboline. ljmu.ac.uk The cyclization is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). slideshare.net

The reaction begins with the formation of an amide from tryptamine and a carboxylic acid derivative. This amide is then treated with a dehydrating agent to facilitate an intramolecular electrophilic aromatic substitution, leading to the dihydro-β-carboline. slideshare.net Subsequent oxidation of the dihydro intermediate yields the fully aromatic β-carboline. ljmu.ac.uk Similar to the Pictet-Spengler reaction, to synthesize a 3-substituted β-carboline using this method, the substituent must be incorporated into the initial tryptamine starting material.

ReactantReagentsIntermediateProduct
N-Acyl-tryptaminePOCl3, PPA3,4-Dihydro-β-carbolineβ-carboline (after oxidation)

Targeted Synthesis of 3-Substituted β-Carbolines

Direct synthesis and modification of the C3 position of the β-carboline ring are crucial for accessing derivatives like 3-chloromethyl-β-carboline.

Introduction of Substituents at the C3 Position

The introduction of substituents at the C3 position of a pre-formed β-carboline ring is a challenging yet important transformation. Direct functionalization of the C3 position is often difficult due to the electronic nature of the pyridine (B92270) ring. Therefore, synthetic strategies frequently rely on building the β-carboline core from a tryptophan derivative that already contains the desired C3-substituent or a precursor to it. For instance, using tryptophan methyl ester in a Pictet-Spengler reaction followed by oxidation can yield a β-carboline with a methoxycarbonyl group at the C3 position. mdpi.com This ester can then serve as a handle for further functionalization.

Synthetic Routes Involving Functional Group Transformations at C3 (e.g., from carbonyls, alcohols)

Once a β-carboline with a functional group at the C3 position is obtained, various transformations can be employed to install the desired chloromethyl group. A common precursor is the 3-carboxy-β-carboline or its corresponding ester. mdpi.com

Reduction of Carbonyls: The ester or carboxylic acid at C3 can be reduced to a primary alcohol (3-hydroxymethyl-β-carboline). This reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Conversion of Alcohols to Chlorides: The resulting 3-hydroxymethyl-β-carboline can then be converted to 3-chloromethyl-β-carboline. This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

This two-step sequence provides a reliable route to 3-chloromethyl-β-carboline from a readily accessible C3-carboxylated precursor.

Starting MaterialReagent(s)IntermediateReagent(s)Final Product
3-Methoxycarbonyl-β-carbolineLiAlH43-Hydroxymethyl-β-carbolineSOCl2 or POCl33-Chloromethyl-β-carboline

Palladium-Catalyzed Procedures for C3 Modification

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including β-carbolines. nih.govnih.gov While direct C-H functionalization at the C3 position can be challenging, these methods offer alternative strategies. For instance, a β-carboline bearing a leaving group (e.g., a halide or triflate) at the C3 position could potentially undergo various palladium-catalyzed cross-coupling reactions to introduce a chloromethyl precursor. However, the synthesis of such a C3-halogenated β-carboline is not trivial.

A more common approach involves the functionalization of other positions on the β-carboline ring, such as C1 or C4, using palladium catalysis. beilstein-journals.orgresearchgate.net While direct palladium-catalyzed introduction of a chloromethyl group at C3 is not widely reported, the versatility of palladium catalysis suggests that with the appropriate starting materials and reaction conditions, this could be a viable, albeit complex, synthetic route. unipr.it For example, a palladium-catalyzed coupling reaction could be envisioned to introduce a vinyl or allyl group at C3, which could then be further manipulated to yield the chloromethyl functionality.

Hybridization and Conjugation Strategies with Other Bioactive Scaffolds

The principle of molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent strategy to develop novel β-carboline derivatives with potentially enhanced or new biological functions. This approach aims to exploit the synergistic effects of the combined bioactive moieties.

A notable example is the conjugation of β-carbolines with the quinazolinone scaffold. nih.gov In this strategy, the two heterocyclic systems are connected via a stable amide bond. The synthesis typically begins with a β-carboline precursor containing an ester group at the C3 position. This ester is first hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (B78521) (NaOH). Subsequently, the β-carboline-3-carboxylic acid is coupled with an appropriate amino-functionalized quinazolinone derivative. This acid-amine coupling reaction is facilitated by standard peptide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), to yield the final hybrid molecule. nih.gov This synthetic route allows for considerable variation by modifying substituents on both the β-carboline and quinazolinone rings, enabling the exploration of structure-activity relationships. nih.gov

Another hybridization approach involves incorporating nitrogen-containing heterocycles at the C3 position, using methods like fragment molecular hybridization to link moieties such as oxadiazole. mdpi.com This strategy leverages the β-carboline's ability to intercalate into DNA and combines it with the pharmacological profiles of other heterocyclic systems. mdpi.com

Derivatization Strategies for Enhancing Molecular Complexity and Diversity at C3

The C3 position of the β-carboline nucleus is a prime target for derivatization to expand molecular diversity and modulate pharmacological activity. Synthetic chemists employ various strategies to introduce a wide range of functional groups and molecular scaffolds at this site, often starting from precursors generated through the Pictet-Spengler reaction. mdpi.com

Nitrogen-Containing Heterocycles at C3

A key derivatization strategy involves the introduction of nitrogen-containing heterocycles at the C3 position of the β-carboline scaffold. mdpi.com This is exemplified by the synthesis of derivatives bearing a 1,3,4-oxadiazole (B1194373) ring. mdpi.com

The synthetic pathway to these compounds originates from readily available L-tryptophan. The core β-carboline structure is first constructed using a Pictet-Spengler reaction between L-tryptophan and a substituted benzaldehyde. mdpi.com The resulting tetrahydro-β-carboline undergoes a sequence of reactions, including esterification, oxidation to form the aromatic β-carboline ring, and subsequent hydrazine (B178648) hydrolysis of the C3-ester group. mdpi.com This process yields a crucial β-carboline-3-carbohydrazide intermediate, which is the direct precursor for the formation of the oxadiazole ring through cyclization with appropriate reagents. mdpi.com This multi-step synthesis provides a versatile platform for creating a library of C3-heterocyclic β-carboline derivatives.

Research has shown that these modifications can lead to compounds with significant biological activity. For instance, certain 1,3,4-oxadiazole derivatives of β-carboline have demonstrated potent antitumor properties.

Table 1: Antitumor Activity of a C3-Linked Oxadiazole β-Carboline Derivative
Compound IDDescriptionTarget Cell LineIC₅₀ (µM)Source
8qN-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamidePC-3 (Prostate Cancer)9.86 mdpi.comresearchgate.net

Linkers and Conjugates at C3 (e.g., quinazolinone, acyl hydrazone)

The use of specific linkers to attach diverse molecular fragments to the C3 position is a cornerstone of modern derivatization strategies. The nature of the linker can influence the physicochemical properties and biological activity of the final conjugate.

Quinazolinone Conjugates: As discussed previously, the amide linker is effectively used to create C3-quinazolinone β-carboline conjugates. nih.gov The synthesis relies on the robust and well-established EDC/HOBt coupling chemistry to form the amide bond between the β-carboline-3-carboxylic acid and an amino-quinazolinone. nih.gov This approach has yielded compounds with potent cytotoxic activity against various cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of C3-Quinazolinone Linked β-Carboline Conjugates
Compound IDDescriptionCell LineIC₅₀ (µM)Source
10aC3-quinazolinone linked β-carbolineMultiple1.19 ± 0.33 to 5.37 ± 0.28 nih.gov
10eC3-quinazolinone linked β-carbolineMultiple1.19 ± 0.33 to 5.37 ± 0.28 nih.gov
10uC3-quinazolinone linked β-carbolineMultiple1.19 ± 0.33 to 5.37 ± 0.28 nih.gov

Acyl Hydrazone Conjugates: The acyl hydrazone moiety (–CONH–N=CH–) is another valuable linker used to generate β-carboline hybrids. The synthesis of these derivatives typically involves the condensation of a β-carboline carbohydrazide (B1668358) intermediate with a variety of aldehydes. For C3-substituted derivatives, the required β-carboline-3-carbohydrazide is prepared from the corresponding C3-ester via reaction with hydrazine hydrate. This key intermediate is then reacted with different substituted benzaldehydes in a suitable solvent like ethanol, often with an acid catalyst, to form the desired acyl hydrazone linkage. This method has been used to produce novel β-carboline/acylhydrazone hybrids that exhibit significant antiproliferative activity, including in multidrug-resistant cancer cells.

Structure Activity Relationship Sar Studies of 3 Substituted β Carboline Derivatives

Impact of C3 Substituents on Biological Activities

The introduction of diverse functional groups at the C3 position of the β-carboline ring has a profound impact on the biological activity of the resulting derivatives. Modifications at this site influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions with biological targets, leading to significant variations in potency and selectivity across different therapeutic areas. nih.govnih.gov

The incorporation of carbonyl-containing moieties, such as esters, amides, and carbohydrazides, at the C3 position has been a fruitful strategy, particularly in the development of anticancer agents. A study involving a series of β-carboline 3-(substituted-carbohydrazide) derivatives revealed that these compounds exhibit significant antitumor activity against various human cancer cell lines. nih.gov

The SAR analysis of these carbohydrazides demonstrated that aromatic substitutions on the hydrazide moiety were generally more potent than alkyl substitutions. Specifically, the derivative N'-(phenylmethylidene)-9H-pyrido[3,4-b]indole-3-carbohydrazide (Compound 4 in the study) showed remarkable cytotoxicity against all tested cell lines, with a particularly potent IC₅₀ value of 0.04 μM against the 786-0 renal cancer cell line. nih.gov This highlights the importance of the carbonyl-linked aromatic system for potent antitumor activity.

Compound Derivative TypeSubstitution PatternObserved Antitumor ActivityReference
N'-(Alkylidene)carbohydrazideAlkyl groups on hydrazideGenerally lower activity nih.gov
N'-(Benzylidene)carbohydrazideAromatic groups on hydrazideGenerally greater activity nih.gov
N'-(phenylmethylidene)carbohydrazideUnsubstituted phenyl ringIC₅₀ = 0.04 μM (Renal 786-0) nih.gov

Small alkyl and electron-withdrawing groups at the C3 position have been shown to modulate the activity of β-carbolines.

Methyl Group: The introduction of a simple methyl group at C3 results in derivatives with notable antimicrobial properties. A study focused on sixteen 3-methyl-β-carboline derivatives found that most of these compounds exhibited some level of antibacterial activity. ljmu.ac.uk This suggests that the small, lipophilic nature of the C3-methyl group contributes favorably to interactions with bacterial targets or enhances membrane permeability.

Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a well-known pharmacophore used to enhance metabolic stability and receptor binding affinity. In the context of β-carbolines, its electron-withdrawing nature significantly influences biological activity. Research on tetrahydro-β-carboline derivatives as antimalarial agents revealed that the introduction of a trifluoromethyl group at the C3 position enhanced the activity against Plasmodium falciparum. nih.gov This enhancement was comparable to that of a methyl group, suggesting that small substituents at this position are favorable for antimalarial efficacy, while bulkier groups were associated with diminished potency. nih.gov

C3 SubstituentBiological ActivityKey FindingReference
Methyl (-CH₃)AntibacterialConfers moderate antibacterial properties. ljmu.ac.uk
Trifluoromethyl (-CF₃)Antimalarial (in THβC series)Enhances activity, similar to a methyl group. nih.gov
Bulkier Groups (e.g., n-propyl, methyl ester)Antimalarial (in THβC series)Associated with diminished efficacy. nih.gov

Attaching heterocyclic rings to the C3 position of the β-carboline core is a common strategy to expand chemical diversity and explore new interactions with biological targets. A series of β-carboline derivatives featuring nitrogen-containing heterocycles, such as 1,3,4-oxadiazole (B1194373) and piperazine (B1678402), linked to the C3 position were synthesized and evaluated for antitumor activity. nih.gov

The study found that the nature of the heterocyclic system and its substituents were closely related to biological activity. For instance, incorporating an oxadiazole ring at C3 served as a critical linking bridge in the molecular design. The most potent compounds in the series contained a 3,4,5-trimethoxyphenyl group at the C1 position and a complex piperazine-containing side chain attached to the C3-linked oxadiazole. One such compound exhibited significant inhibitory activity against PC-3 prostate cancer cells with an IC₅₀ value of 9.86 µM. nih.gov This indicates that large, multi-ring systems at C3 can be accommodated by certain biological targets and can lead to potent anticancer agents.

While extensive SAR studies exist for many C3 substituents, specific biological activity data for 3-chloromethyl-β-carboline is not widely reported in the available literature. However, its chemical nature allows for a comparative analysis with other groups. The chloromethyl group (-CH₂Cl) is an electrophilic substituent, functioning as a reactive alkylating agent. This property is distinct from the more electronically and sterically stable methyl or trifluoromethyl groups.

The presence of a C-Cl bond at the C3 position has been confirmed through synthetic methodologies, indicating that such compounds are chemically accessible for screening. researchgate.net As an electrophile, a 3-chloromethyl derivative would have the potential to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins or with DNA bases. This mechanism of action, covalent inhibition, is fundamentally different from the non-covalent interactions that typically drive the activity of other β-carboline derivatives.

An analogous electrophilic group found in a related structure is the trichloromethyl (-CCl₃) group. The compound 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo), a C1-substituted tetrahydro-β-carboline, is a known neurotoxin that acts as a potent inhibitor of mitochondrial complex I. nih.govresearchgate.net While the substitution pattern and core saturation differ, the example of TaClo demonstrates that haloalkyl groups on the carboline scaffold can lead to potent, and often toxic, biological effects. The reactivity of the chloromethyl group suggests it could confer significant cytotoxicity, a property that could be explored in an anticancer context, though this remains speculative without direct experimental data.

Synergistic Effects of Multi-Positional Substitution on β-Carboline Core

Modifying a single position on the β-carboline scaffold can significantly alter its biological activity, but simultaneous substitution at multiple positions can lead to synergistic effects, resulting in compounds with greatly enhanced potency and refined pharmacological profiles.

The combination of substituents at the C1 and C3 positions has been a particularly successful strategy in the development of potent β-carboline-based therapeutic agents. nih.gov Research has consistently shown that introducing functional groups at both positions can enhance activities such as antitumor, antimalarial, and antibacterial efficacy. nih.govuga.edu

In the realm of anticancer research, derivatives with substitutions at both C1 and C3 have demonstrated potent cytotoxicity. For example, a series of 1,3-disubstituted β-carbolines tethered to 1,2,3-triazole rings showed promising cytotoxic and antibacterial activities. uga.edu One derivative, methyl 1-(3-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-β-carboline-3-carboxylate, was identified with significant activity against HeLa and HepG2 cancer cell lines, with IC₅₀ values of 46 and 32 μM, respectively. uga.edu

Similarly, in the field of antimalarials, a series of β-carboline-3-carboxamides were developed with various halogenated phenyl rings at the C1 position. The study revealed a clear preference for 3,4-dihalogenated, 3,5-dihalogenated, or 4-trifluoromethyphenyl rings at C1 for potent activity. The most active compound, featuring a 3,4,5-trichlorophenyl group at C1, was twice as potent as the initial lead compound, demonstrating the powerful synergy between the C3-carboxamide and a C1-aryl substituent.

C1 SubstituentC3 SubstituentTarget ActivityKey FindingReference
3,4,5-TrimethoxyphenylOxadiazole-piperazine moietyAntitumorIC₅₀ of 9.86 µM against PC-3 cells. nih.gov
Substituted Phenyl-triazoleCarboxylateAntitumorIC₅₀ of 32 μM against HepG2 cells. uga.edu
3,4,5-TrichlorophenylCarboxamideAntimalarialTwice as potent as the lead compound.
4-TrifluoromethyphenylCarboxamideAntimalarialDemonstrated a clear preference for activity.

N9 and C3 Co-substitution

The simultaneous substitution at the N9 and C3 positions of the β-carboline nucleus has been identified as a critical strategy for enhancing biological activity, particularly cytotoxic effects against cancer cell lines. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituents at these two positions significantly modulates the potency of the derivatives.

Research has shown that for α-carboline derivatives, a related isomer of β-carbolines, the presence of a COOCH₃ or CH₂OH group at position C3, combined with a substituted benzyl (B1604629) group at position N9, is crucial for achieving maximal antiproliferative activity. nih.gov For instance, a series of novel 3,9-substituted α-carboline derivatives were synthesized and evaluated for their effects against various cancer cell lines. nih.gov The findings underscored the importance of these specific substitutions for high levels of cytotoxicity. nih.gov One of the most active compounds from this series demonstrated IC₅₀ values in the sub-micromolar range against cell lines such as HL-60 (human leukemia), COLO 205 (human colon cancer), Hep 3B (human hepatocellular carcinoma), and H460 (human lung cancer). nih.gov

Further investigations into N9-substituted β-carboline analogs have involved the introduction of various aryl groups at other positions, such as C1, while maintaining a benzyl group at N9. mdpi.comsciforum.net These studies aim to develop better DNA intercalating agents, a common mechanism of action for the anticancer activity of β-carbolines. mdpi.comsciforum.net The synthesis of these compounds often involves the N-alkylation of a β-carboline methyl ester with different benzyl chlorides, leading to a range of N-alkylated derivatives. mdpi.com

The following table summarizes the cytotoxic activity of representative 3,9-substituted α-carboline derivatives against the COLO 205 colorectal cancer cell line, illustrating the impact of co-substitution on anticancer potency.

CompoundC3-SubstituentN9-SubstituentIC₅₀ (μM) against COLO 205
11 -COOCH₃4-Fluorobenzyl0.49
12 -CH₂OH4-Fluorobenzyl0.85
13 -COOCH₃4-Chlorobenzyl0.62
14 -CH₂OH4-Chlorobenzyl1.13
15 -COOCH₃4-Bromobenzyl0.77
16 -CH₂OH4-Bromobenzyl1.35

This table is generated based on data reported in studies on 3,9-substituted α-carboline derivatives. nih.gov

Computational Approaches in SAR Elucidation

Computational modeling has become an indispensable tool for understanding the intricate relationship between the chemical structure of β-carboline derivatives and their biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights at the molecular level, guiding the rational design of new and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For β-carboline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to explore the structural basis for their antitumor activities. nih.gov

In one such study, CoMFA and CoMSIA models were developed for a set of 47 β-carboline derivatives to understand their cytotoxic effects. nih.gov The statistical significance of these models is crucial for their predictive power. The CoMFA model yielded a leave-one-out cross-validation coefficient (q²) of 0.513 and a non-cross-validated correlation coefficient (r²) of 0.862. The CoMSIA model, which evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, showed a q² of 0.503 and an r² of 0.831. nih.gov These results indicate robust and predictive models. The analysis of the contour maps generated from these models revealed that the antitumor pharmacophore of these molecules is marked by key features at positions 1, 2, 3, 7, and 9 of the β-carboline ring. nih.gov

Another 3D-QSAR study focusing on β-carboline derivatives as antitumor agents achieved a highly predictive model with a q² of 0.743, an r² of 0.721, and a predictive r² (pred_r²) for an external test set of 0.708. researchgate.net Such models are instrumental in designing more potent anticancer compounds by identifying key molecular descriptors responsible for their activity. researchgate.netscispace.com These descriptors can include properties related to the size, shape, weight, dipole moment, and polarizability of the molecules. scispace.com For example, 2D-QSAR studies have highlighted the positive contribution of certain atom counts (like hydrogen in -NH₂ or -SH groups) and specific indices (like the SaaaCE index for thiadiazole groups) towards anticancer activity. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand (like a β-carboline derivative) and its biological target (typically a protein). mdpi.com

Many β-carboline derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Molecular docking studies have been performed to explore the binding modes of these derivatives within the active site of CDK2 (PDB ID: 1AQ1). mdpi.com These studies reveal crucial interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.netresearchgate.net

For instance, the docking of a highly potent 1,3-disubstituted β-carboline derivative into the CDK2 active site showed specific hydrogen bond interactions. mdpi.comresearchgate.net The N-2 atom of the β-carboline ring and the nitrogen of the attached triazole ring were identified as key hydrogen bond acceptors, interacting with the backbone NH of Leu83. Additionally, a hydrogen bond was observed between the amino group on the triazole ring and the backbone carbonyl of Gln85. mdpi.com The hydrophobic parts of the ligand were found to be positioned in a deep hydrophobic pocket within the CDK2 active site, further stabilizing the complex. nih.gov

These computational insights from docking studies are invaluable for several reasons: they help to rationalize the observed biological activities, elucidate the mechanism of action at a molecular level, and guide the design of new derivatives with improved binding affinity and selectivity for their target protein. mdpi.comnih.gov

Molecular Mechanisms of Action of 3 Substituted β Carboline Derivatives

Interactions with Nucleic Acids

The planar aromatic structure of β-carbolines makes them prime candidates for interaction with DNA, a mechanism that is central to their observed antitumor activities. frontiersin.org These interactions can occur through various modes, ultimately disrupting DNA replication, transcription, and repair processes. nih.gov

DNA Intercalation and Binding

Numerous studies have demonstrated that 3-substituted β-carboline derivatives can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netnih.gov This mode of binding is favored by the planar nature of the β-carboline scaffold, which allows for π-π stacking interactions with the aromatic bases of DNA. nih.gov The substituents at the C3 position play a crucial role in modulating the DNA binding affinity. For instance, the introduction of flexible amino side chains at this position has been shown to result in significant DNA-binding affinity. nih.gov

Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly employed to study these interactions. The binding of β-carboline derivatives to calf thymus DNA (ctDNA) often results in changes in the absorption and emission spectra of the compounds, allowing for the determination of binding constants (Kb). These studies have revealed that the nature of the substituent at both the C1 and C3 positions influences the binding affinity, with some derivatives exhibiting strong interactions with DNA. mdpi.com Molecular docking studies have further corroborated these experimental findings, suggesting that β-carboline derivatives can fit into the minor groove of the DNA helix. mdpi.comresearchgate.net

The strength of this interaction is a critical determinant of the biological activity of these compounds. A direct correlation has often been observed between the DNA binding affinity and the cytotoxic effects of these derivatives against various cancer cell lines. researchgate.net

DNA Cleavage

While the primary mode of interaction for many β-carboline derivatives is non-covalent binding and intercalation, some compounds have been associated with the ability to induce DNA cleavage. This can occur through direct chemical reactions with the DNA backbone or, more commonly, through the inhibition of enzymes that are essential for maintaining DNA integrity, such as topoisomerases. The stabilization of topoisomerase-DNA cleavage complexes by these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic pathways in cancer cells.

Enzyme Inhibition Profiles

In addition to their direct interactions with DNA, 3-substituted β-carboline derivatives exert their biological effects through the inhibition of various key enzymes involved in cell cycle regulation and neurotransmitter metabolism.

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov They function by creating transient breaks in the DNA backbone to allow for the passage of another DNA strand, thus relieving torsional stress. nih.gov Many potent anticancer drugs target these enzymes by stabilizing the transient DNA-topoisomerase cleavage complex, leading to lethal DNA damage. nih.govdrugbank.comdocumentsdelivered.com

Several 3-substituted β-carboline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. researchgate.net The planar β-carboline ring system can intercalate into the DNA at the site of topoisomerase binding, thereby interfering with the religation step of the enzyme's catalytic cycle. This mechanism of action is a significant contributor to the antitumor properties of this class of compounds. tandfonline.com For example, certain synthetic carboline compounds have been shown to effectively inhibit DNA topoisomerase I activity. tandfonline.com

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the progression of the cell cycle. g1therapeutics.com Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. researchgate.net Specific β-carboline derivatives have been shown to be potent and specific inhibitors of various CDKs. nih.gov

For instance, harmine (B1663883), a naturally occurring β-carboline, and its derivatives have been shown to inhibit CDK2 and CDK5. The degree of aromaticity of the tricyclic ring and the positioning of substituents are important for their inhibitory activity. nih.gov Some 3-amide-β-carboline derivatives have been demonstrated to block the cell cycle by targeting CDK2, leading to apoptosis in tumor cells. nih.gov Mechanistic studies have revealed that these compounds can downregulate the expression level of CDK2. nih.gov A β-carboline derivative, DH334, has been shown to inhibit the kinase activity of Cdk2/CyclinA in vitro, suggesting that the antitumor activity of some β-carboline drugs could be attributable to their inhibition of CDKs. nih.gov

Table 1: Inhibitory Activity of Selected Kinase Inhibitors

Compound/Drug Target Kinase IC50 (nM)
Ribociclib CDK4 10
Ribociclib CDK6 39
Palbociclib CDK4 11
Palbociclib CDK6 16
Abemaciclib CDK4 2
Abemaciclib CDK6 5
CGP60474 CDK1/B 26
CGP60474 CDK2/E 3
CGP60474 CDK2/A 4
CGP60474 CDK4/D 216
CGP60474 CDK5/p25 10
CGP60474 CDK9/T 13

This table presents IC50 values for well-characterized CDK inhibitors to provide a reference for the potency of kinase inhibition. Data derived from various sources. researchgate.netselleckchem.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), dopamine, and norepinephrine. frontiersin.orgnih.govmdpi.com There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. mdpi.com Inhibition of MAO-A is a therapeutic strategy for the treatment of depression and anxiety disorders. researchgate.net

β-Carbolines are well-known reversible and competitive inhibitors of MAO, with a particular selectivity for the MAO-A isoform. frontiersin.orgnih.gov The inhibitory potency of β-carboline derivatives is influenced by the substituents on the tricyclic ring. For example, harmine and harmaline (B1672942) are potent inhibitors of MAO-A, with Ki values in the nanomolar range. nih.gov Computational studies have provided insights into the binding modes of β-carboline derivatives within the active site of MAO-A, highlighting the key interactions that contribute to their inhibitory activity. nih.gov

Table 2: MAO-A Inhibitory Activity of Selected β-Carboline Derivatives

Compound Ki (nM)
Harmine 5
2-Methylharminium 69
2,9-Dimethylharminium 15
Harmaline 48

This table summarizes the inhibitory constants (Ki) of several β-carboline derivatives against MAO-A. Data from Kim et al. (1997). nih.gov

Haspin Kinase Inhibition

A thorough review of scientific literature reveals no specific studies investigating the inhibitory activity of 3-Chloromethyl-beta-carboline on Haspin kinase. While other β-carboline derivatives have been identified as inhibitors of this mitotic kinase, data directly pertaining to the 3-chloromethyl substituted compound is not available.

Other Kinase Targets (e.g., MK-2, PLKs, DYRK1A, IKK)

There is no specific information available in the reviewed literature regarding the activity of this compound against other kinase targets such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), Polo-like Kinases (PLKs), Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), or IkappaB Kinase (IKK). Research on the broader class of β-carbolines has indicated activity against some of these kinases, but these findings have not been specifically demonstrated for the 3-chloromethyl derivative.

Histone Deacetylase (HDAC) Inhibition

Currently, there are no published research findings that specifically detail the effects of this compound on the inhibition of Histone Deacetylases (HDACs). While some β-carboline compounds have been explored as potential HDAC inhibitors, the activity of the 3-chloromethyl substituted variant in this context has not been reported.

Modulation of Cellular Pathways

Induction of Apoptosis

No specific studies have been found that demonstrate the induction of apoptosis by this compound. The pro-apoptotic potential of other β-carboline derivatives has been noted in various cancer cell lines, but this specific cellular response has not been documented for this compound.

Cell Cycle Arrest (e.g., G0/G1 phase)

The effect of this compound on cell cycle progression has not been specifically investigated in the available scientific literature. There are no reports indicating that this compound causes cell cycle arrest, for instance, in the G0/G1 phase.

Generation of Reactive Oxygen Species (ROS)

There is no available data from scientific studies on the capacity of this compound to induce the generation of Reactive Oxygen Species (ROS) within cells.

Inhibition of Cell Proliferation and Migration

Certain 3-substituted β-carboline derivatives have demonstrated significant capabilities in inhibiting the proliferation and migration of cancer cells. These compounds often exert their antitumor effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. nih.gov

A notable example is the synthetic β-carboline derivative, compound 8q (N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide), which has shown potent inhibitory activity against prostate cancer (PC-3) cells. nih.gov Research indicates that this compound effectively suppresses both the proliferation and migration of these cells. The inhibitory action on cancer cell proliferation was found to be concentration-dependent. nih.gov Mechanistic studies have revealed that compound 8q induces apoptosis and causes an accumulation of ROS, which leads to cell cycle arrest in the G0/G1 phase in PC-3 cells. nih.gov

The impact of compound 8q on cell migration, a critical process in tumor cell invasion, was evaluated using a wound healing assay. The results demonstrated a concentration-dependent inhibition of PC-3 cell migration. nih.gov After 24 hours of treatment, the migration rate of PC-3 cells was significantly reduced compared to the control group. nih.gov

Inhibitory Effects of Compound 8q on PC-3 Cancer Cells
Assay TypeParameterConcentrationResult
Cell ProliferationIC₅₀N/A9.86 µM
Cell Migration (Wound Healing Assay after 24h)Migration RateControl (0 µM)46.41%
10 µM29.56%
20 µM26.32%
30 µM19.99%

Data sourced from Molecules, 2024. nih.gov

Further studies on other 3-substituted β-carbolines have reinforced these findings. A series of β-carboline derivatives with a substituted-carbohydrazide moiety at the C-3 position displayed significant antitumor activity across various human cancer cell lines. nih.gov Specifically, β-carboline N-(substituted-benzylidene)carbohydrazides were generally more potent than their N-(alkylidene)carbohydrazide counterparts. nih.gov Another derivative, Z86 , was identified as a novel inhibitor of PI3Kα and was shown to selectively suppress the proliferation and migration of colorectal cancer cells that have aberrant PI3K activation. nih.gov

Impact on Osteoblast Differentiation and Mineralization

The β-carboline alkaloid harmine , which features a methoxy (B1213986) group at the 7-position and a methyl group at the 1-position, has been shown to possess bone anabolic effects by promoting the differentiation and mineralization of osteoblasts. nih.gov Osteoblasts are the cells responsible for bone formation, and their activity is crucial for maintaining bone mass. nih.govosti.gov

Studies on the effects of harmine on osteoblast-like MC3T3-E1 cells revealed that it significantly promoted alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, without affecting cell proliferation. nih.gov Harmine also elevated the mRNA expression of key osteoblast marker genes, including Alkaline Phosphatase (ALP) and Osteocalcin. nih.gov Furthermore, treatment with harmine was found to enhance the mineralization of these cells, a critical final step in bone formation. nih.gov This osteogenic effect was also observed in primary calvarial osteoblasts and the mesenchymal stem cell line C3H10T1/2. nih.gov

The molecular mechanism underlying harmine's osteogenic activity involves the bone morphogenetic protein (BMP) signaling pathway. nih.gov Research indicates that harmine increases the mRNA expression of several BMPs, such as Bmp-2, Bmp-4, Bmp-6, and Bmp-7. nih.gov BMPs are potent growth factors that induce osteoblast differentiation. Harmine also enhances the expression of crucial transcription factors in the osteoblast lineage, Runx2 and Osterix. nih.gov The activity of both BMP-responsive and Runx2-responsive reporters was activated by harmine treatment, confirming the stimulation of these pathways. nih.gov The effects of harmine on ALP activity were diminished by the BMP antagonist noggin and BMP receptor kinase inhibitors, further solidifying the role of the BMP pathway in harmine's mechanism of action. nih.gov Structure-activity relationship analyses suggest that the C3-C4 double bond within the β-carboline structure is important for this osteogenic activity. osti.govosti.gov

Effects of Harmine on Osteoblast Markers and Signaling
ParameterEffectUnderlying Mechanism
Alkaline Phosphatase (ALP) ActivityPromotedIncreased mRNA expression of Bmp-2, Bmp-4, Bmp-6, Bmp-7
ALP mRNA ExpressionIncreased
Osteocalcin mRNA ExpressionIncreased
MineralizationEnhancedIncreased mRNA expression of Runx2 and Osterix
BMP and Runx2 PathwaysActivated

Data sourced from Biochemical and Biophysical Research Communications, 2011. nih.gov

Preclinical in Vitro and in Vivo Investigation Models of 3 Substituted β Carboline Derivatives

In Vitro Cellular Models for Activity Assessment

The initial screening of 3-substituted β-carbolines involves a diverse panel of in vitro cellular models to ascertain their biological effects. These models range from various human cancer cell lines to specialized cells like osteoblasts and pathogenic organisms.

Cancer Cell Lines

The cytotoxic and antiproliferative potential of β-carboline derivatives is extensively studied using a wide array of human cancer cell lines, representing different types of malignancies. For instance, a series of novel 3-(1H-tetrazol-5-yl)-β-carbolines demonstrated significant anticancer activity. These compounds yielded half-maximal inhibitory concentration (IC50) values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines HCT116 and HT29 nih.gov. Further investigation of a promising 3-tetrazolyl-β-carboline derivative revealed IC50 values below 8 μM against several other cancer cell lines, including pancreatic adenocarcinoma (PANC-1), melanoma (A375), hepatocarcinoma (HepG2), and breast adenocarcinoma (MCF-7) nih.gov.

Similarly, other studies have confirmed the activity of 3-substituted β-carbolines against prostate cancer cells (PC-3), with some derivatives showing IC50 values in the low micromolar range eurekaselect.comresearchgate.net. The evaluation of β-carboline N-(substituted-benzylidene)carbohydrazides against a panel of eight human tumor cell lines identified several compounds with IC50 values under 10 μM nih.gov. One derivative, in particular, showed remarkable cytotoxicity against the renal cancer cell line (786-0) with an IC50 of 0.04 μM nih.gov. The human promyelocytic leukemia cell line, HL-60, has also been used, where a 3,9-substituted β-carboline was found to inhibit growth by inducing apoptosis, with an IC50 of 4.0 μM nih.gov.

Cell LineCancer TypeObserved Activity of β-Carboline Derivatives
HepG2Hepatocarcinoma (Liver)Antiproliferative (IC50 < 8 µM)
A549Adenocarcinoma (Lung)Cytotoxic
PC-3Adenocarcinoma (Prostate)Cytotoxic (IC50 in low µM range)
HCT116 / HT29Adenocarcinoma (Colorectal)Antiproliferative (IC50: 3.3 - 9.6 µM)
MCF-7Adenocarcinoma (Breast)Antiproliferative (IC50 < 8 µM)
HL-60Promyelocytic LeukemiaApoptosis Induction (IC50: 4.0 µM)
786-0Adenocarcinoma (Renal)Cytotoxic (IC50: 0.04 µM)

Neuroblastoma Cell Lines

Neuroblastoma cell lines are utilized to investigate the neurotoxic or therapeutic potential of β-carboline compounds. Studies have employed the human neuroblastoma SH-SY5Y cell line to explore the mechanisms of cell death induced by these alkaloids nih.gov. Research has shown that norharman, a β-carboline, induces apoptotic cell death in SH-SY5Y cells nih.gov. Furthermore, 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo), a derivative of β-carboline, has been identified as a highly cytotoxic agent that leads to apoptosis in human neuroblastoma cells through the activation of caspase-3 cngb.org. The cytotoxic effects of TaClo and related compounds have been tested on both dopaminergic SH-SY5Y and non-dopaminergic murine Neuro2A neuroblastoma cell lines, demonstrating strong cytotoxicity without selectivity towards dopaminergic cells nih.gov.

Cell LineOrganism/TypeObserved Activity of β-Carboline Derivatives
SH-SY5YHuman NeuroblastomaInduction of apoptotic cell death
Neuro2AMurine NeuroblastomaCytotoxic effects

Osteoblast Cells

The influence of β-carboline derivatives on bone metabolism is assessed using osteoblast cells. These studies are critical for identifying compounds with potential applications in treating bone disorders like osteoporosis. A study involving a series of novel piperazine (B1678402) and tetrazole tagged β-carbolines examined their effect on osteoblast differentiation in vitro nih.gov. Several derivatives were found to significantly stimulate alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation. One compound, in particular, promoted osteoblast mineralization and stimulated the expression of crucial bone formation genes like Runx2 and BMP-2 nih.gov. This research highlights that specific substitutions on the β-carboline scaffold can yield potent agents for promoting osteoblast function nih.gov. The use of neonatal rat calvarial osteoblasts is a common practice in such three-dimensional culture studies to engineer bone-like tissues nih.gov.

Cell ModelFocus of StudyObserved Activity of β-Carboline Derivatives
Osteoblast CellsDifferentiation and MineralizationStimulation of Alkaline Phosphatase (ALP) activity
Osteoblast CellsGene ExpressionIncreased expression of Runx2 and BMP-2
Neonatal Rat Calvarial OsteoblastsBone Tissue EngineeringSuitable substrates for osteoblast growth and function

Parasitic Strains

The antiplasmodial activity of β-carboline derivatives is primarily evaluated against the human malaria parasite, Plasmodium falciparum. Both chloroquine-sensitive and chloroquine-resistant strains are used to identify compounds with broad efficacy. Studies have demonstrated that β-carboline derivatives can inhibit the growth of various P. falciparum strains, including the chloroquine-sensitive 3D7 strain and resistant strains like K1, W2, and RKL-9, with IC50 values often in the low micromolar or even sub-micromolar range rsc.orgnih.govresearchgate.net. For instance, certain 1-amino-6-halo-β-carbolines exhibited potent activity, with IC50 values ranging from 0.15 to 10.2 μM against 3D7 and K1 strains rsc.org. Another study found that a specific tetrahydro-β-carboline derivative inhibited both 3D7 and RKL-9 strains with an IC50 of less than 1 μg/mL nih.gov. The rodent malaria parasite, Plasmodium berghei, is also used for in vitro screening before advancing to in vivo models researchgate.netnih.gov.

Parasite StrainSpeciesObserved Activity of β-Carboline Derivatives
3D7Plasmodium falciparum (Chloroquine-sensitive)Growth inhibition (IC50: 0.17 - 0.60 µM for some derivatives)
K1Plasmodium falciparum (Chloroquine-resistant)Growth inhibition (IC50: 0.24 - 0.30 µM for some derivatives)
W2Plasmodium falciparum (Chloroquine-resistant)Growth inhibition (IC50: 0.51 - 1.82 µM for some derivatives)
RKL-9Plasmodium falciparum (Chloroquine-resistant)Growth inhibition (IC50 < 1 µg/mL)
NK-65Plasmodium berghei (Rodent malaria)Considerable in vitro antiplasmodial activity

Bacterial and Fungal Strains

The antimicrobial potential of 3-substituted β-carbolines is tested against a spectrum of clinically relevant bacterial and fungal pathogens. Antifungal evaluations have shown that these compounds are active against various species. For example, C1-alkylated tetrahydro-β-carboline derivatives displayed potent activity against several Candida species, including C. glabrata and C. kefyr nih.gov. The synthetic derivative 8-nitroharmane was found to be a significant inhibitor of multiple genotypes of Cryptococcus neoformans and C. gattii with a Minimum Inhibitory Concentration (MIC) of 40 μg/mL nih.gov. Other studies have demonstrated activity against plant pathogenic fungi like Valsa mali and various Fusarium species mdpi.com.

In terms of antibacterial activity, β-carboline derivatives have shown promise. A dimeric 6-chlorocarboline N2-benzylated salt exhibited potent activity against Staphylococcus aureus, with MICs ranging from 0.01-0.05 μmol/mL nih.gov. The evaluation of antimicrobial effects often involves determining the MIC of the compounds against a panel of both Gram-positive and Gram-negative bacteria nih.gov.

MicroorganismTypeObserved Activity of β-Carboline Derivatives
Candida species (e.g., C. glabrata, C. kefyr)FungusPotent antifungal activity
Cryptococcus neoformans / C. gattiiFungusSignificant inhibition (MIC: 40 µg/mL)
Valsa mali, Fusarium speciesPlant Pathogenic FungiAntifungal activity
Staphylococcus aureusGram-Positive BacteriumPotent activity (MIC: 0.01-0.05 µmol/mL)

In Vitro Methodologies for Biological Evaluation

A range of standardized in vitro methodologies are used to quantify the biological activities of 3-substituted β-carboline derivatives.

Cytotoxicity and Antiproliferative Assessment: The most common method for evaluating the effect of these compounds on cancer cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay nih.govacs.org. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT substrate into a purple formazan product, which can be quantified by measuring the absorbance at approximately 570 nm nih.govspringernature.comabcam.com. The intensity of the color is proportional to the number of living cells, allowing for the calculation of the IC50 value springernature.com.

Antimalarial Activity Assessment: The in vitro antiplasmodial activity against P. falciparum is frequently assessed using the SYBR Green I-based fluorescence assay mdpi.com. This method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites in red blood cells. A decrease in fluorescence intensity in treated samples compared to controls indicates inhibition of parasite growth. The schizont maturation inhibition assay is another method used, particularly for P. berghei, which involves microscopic evaluation of the parasite's developmental stages nih.gov.

Antibacterial and Antifungal Susceptibility Testing: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of β-carboline derivatives against bacteria and fungi researchgate.netwikipedia.org. This method involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate wikipedia.orgnih.gov. Each well is then inoculated with a standardized suspension of the microorganism. After an incubation period, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that completely inhibits visible growth, which is defined as the MIC wikipedia.org. For filamentous fungi, the mycelial growth rate method or agar dilution method may be used, where the compound is incorporated into solid agar medium, and the inhibition of fungal colony growth is measured mdpi.comtandfonline.com.

Preclinical In Vivo Models for Efficacy EvaluationThere are no reports of in vivo studies conducted to evaluate the efficacy of 3-Chloromethyl-beta-carboline in any animal models of disease.

Tumor Xenograft Models

The antitumor properties of 3-substituted β-carboline derivatives have been evaluated in various tumor xenograft models, which are instrumental in assessing the efficacy of potential anticancer agents in a living organism. These models involve the transplantation of human or murine tumor cells into immunodeficient mice.

One of the key models used in these evaluations is the Sarcoma 180 (S180) xenograft model. Research has demonstrated that certain C-3 substituted β-carboline derivatives exhibit notable antitumor efficacy against Sarcoma 180 cancer cell lines in vitro. For instance, a study investigating a series of newly synthesized β-carboline derivatives containing an imidazolium moiety identified a compound that showed potent antitumor activity, with a tumor inhibition rate of 48.6% in Sarcoma 180 models in mice.

While specific in vivo data for this compound in Lewis lung cancer and H460 xenograft models is not extensively detailed in the available research, the broader class of 3-substituted β-carbolines has shown promise. The general approach involves monitoring tumor growth inhibition in mice bearing these xenografts following treatment with the test compounds. The efficacy is often compared to that of standard chemotherapeutic agents. The structural modifications at the C-3 position of the β-carboline scaffold are considered crucial for enhancing antitumor activity.

Interactive Data Table: Antitumor Activity of a 3-Substituted β-Carboline Derivative in a Sarcoma 180 Xenograft Model

CompoundAnimal ModelTumor ModelKey Finding
β-carboline derivative with imidazolium moietyMiceSarcoma 18048.6% tumor inhibition rate

Osteoporosis Models

The potential of 3-substituted β-carboline derivatives in the context of bone health has been explored using the ovariectomized (OVX) rat model , a standard and widely accepted preclinical model for postmenopausal osteoporosis. This model mimics the estrogen deficiency that leads to accelerated bone loss in postmenopausal women.

In the OVX rat model, the removal of the ovaries induces a significant decrease in bone mineral density (BMD) and a deterioration of the bone microarchitecture. Studies utilizing this model typically assess the effects of therapeutic agents on various bone parameters. Key endpoints include changes in BMD, trabecular bone volume, trabecular number, and trabecular separation, which are often measured using techniques like micro-computed tomography (micro-CT). Additionally, bone turnover markers in the serum, such as osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption), are analyzed to understand the mechanism of action.

While direct studies on this compound in the OVX rat model are not prominent in the reviewed literature, the investigation of other compounds in this model provides a framework for how such an evaluation would be conducted. For example, a study on the effects of cannabidiol (CBD) in OVX rats demonstrated that treatment improved the BMD of the lumbar vertebrae and increased the bone volume fraction (BV/TV%) and trabecular number in the femoral neck. These findings highlight the types of positive outcomes that are sought in this preclinical model.

Interactive Data Table: Key Parameters Assessed in the Ovariectomized (OVX) Rat Model of Osteoporosis

ParameterDescriptionMethod of MeasurementExpected Change with Effective Treatment
Bone Mineral Density (BMD)A measure of the amount of minerals (mostly calcium and phosphorous) contained in a certain volume of bone.Dual-energy X-ray absorptiometry (DEXA), micro-CTIncrease
Trabecular Bone Volume (BV/TV)The fraction of the bone volume that is occupied by trabecular bone.micro-CTIncrease
Trabecular Number (Tb.N)The number of trabeculae per unit length.micro-CTIncrease
Trabecular Separation (Tb.Sp)The mean distance between trabeculae.micro-CTDecrease
OsteocalcinA serum marker for bone formation.ImmunoassayIncrease
C-terminal telopeptide of type I collagen (CTX)A serum marker for bone resorption.ImmunoassayDecrease

Malaria Models

The antimalarial potential of β-carboline derivatives has been investigated in vivo using Plasmodium berghei-infected mice . P. berghei is a rodent malaria parasite that is widely used to model human malaria in preclinical drug discovery due to the similar disease progression and pathophysiology.

In these models, mice are infected with P. berghei, and the efficacy of test compounds is typically assessed by monitoring the level of parasitemia (the percentage of red blood cells infected with the parasite) over time. A standard method for evaluating antimalarial activity is the 4-day suppressive test, where the compound is administered daily for four days, starting from the day of infection. The reduction in parasitemia compared to an untreated control group is a key indicator of efficacy.

Several studies have highlighted the promise of 3-substituted β-carboline derivatives in this model. For instance, a study on a series of tetrahydro-β-carboline derivatives identified a compound, (1R,3S)-methyl 1-(benzo[d] nih.govacs.orgdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (compound 9a), which exhibited a median effective dose (ED50) of 27.74 mg/kg in monotherapy against P. berghei. This compound demonstrated a dose-dependent inhibition of parasite growth, with a chemosuppression of 91.19% at a dose of 100 mg/kg. nih.gov In another study, a β-carboline-3-carboxamide derivative was found to be orally efficacious in P. berghei-infected mice. uga.edu The natural β-carboline alkaloid, harmine (B1663883), has also been shown to reduce parasitemia in this model. These findings underscore the potential of the β-carboline scaffold in the development of new antimalarial agents.

Interactive Data Table: In Vivo Antimalarial Activity of 3-Substituted β-Carboline Derivatives in Plasmodium berghei-Infected Mice

Compound/Derivative ClassAnimal ModelParasite ModelKey FindingsCitation
(1R,3S)-methyl 1-(benzo[d] nih.govacs.orgdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (9a)MicePlasmodium bergheiED50 = 27.74 mg/kg; 91.19% chemosuppression at 100 mg/kg. nih.gov
β-Carboline-3-carboxamide derivativeMicePlasmodium bergheiOrally efficacious in reducing parasitemia. uga.edu
Harmine (β-carboline alkaloid)MicePlasmodium bergheiDemonstrated reduction in parasitemia.

Future Directions and Translational Perspectives in 3 Chloromethyl β Carboline Research

Design Principles for Enhanced Molecular Targeting and Specificity

The strategic design of 3-chloromethyl-β-carboline derivatives is paramount for enhancing their molecular targeting capabilities and specificity, thereby improving their therapeutic potential while minimizing off-target effects. Although specific structure-activity relationship (SAR) studies on 3-chloromethyl-β-carboline are not extensively detailed in the available literature, design principles can be extrapolated from comprehensive research on the broader β-carboline class of compounds. The core strategy involves chemical modifications at key positions of the tricyclic β-carboline scaffold—namely the C-1, N-2, N-9, and C-3 positions—to modulate the molecule's interaction with biological targets.

The C-3 position, which hosts the chloromethyl group, serves as a crucial anchor for derivatization. The reactivity of the chloromethyl group allows for the introduction of various functional moieties through nucleophilic substitution. This enables the exploration of different side chains that can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, with the target protein's active site. For instance, replacing the chlorine with larger, more complex substituents can enhance binding affinity and selectivity.

Modifications at the C-1 position have been shown to significantly influence the biological activity of β-carbolines. The introduction of various aryl or heterocyclic groups at this position can alter the molecule's steric and electronic properties, leading to improved potency and target specificity. mdpi.com Similarly, substitution at the indole (B1671886) nitrogen (N-9) with alkyl or aryl groups can impact the compound's lipophilicity and ability to cross cell membranes, as well as its interaction with target enzymes. nih.gov A systematic exploration of substituents at these positions, in conjunction with the C-3 chloromethyl handle, forms a rational basis for designing novel analogs with fine-tuned pharmacological profiles.

The following table outlines key design principles based on modifications at different positions of the β-carboline scaffold.

Position on ScaffoldDesign Principle / Modification StrategyPotential Impact on Molecular Targeting
C-1 Introduction of substituted aryl or heteroaryl rings.Can enhance potency and modulate selectivity by occupying specific hydrophobic pockets in the target's binding site. nih.gov
N-2 (Pyridine N) Quaternization or formation of N-oxides.Alters the electronic distribution and planarity of the ring system, potentially modifying DNA intercalating properties or receptor interactions.
C-3 Derivatization of the chloromethyl group with amines, thiols, alcohols, or other nucleophiles.Allows for the attachment of diverse functional groups to probe the active site and improve binding affinity and specificity.
N-9 (Indole N) Introduction of alkyl, benzyl (B1604629), or more complex side chains, including those with primary amines. nih.govCan increase potency by forming additional interactions with the target protein and can modulate pharmacokinetic properties. nih.gov

Guided by these principles, future research can focus on creating focused libraries of 3-chloromethyl-β-carboline derivatives to systematically probe the structural requirements for potent and selective activity against desired biological targets.

Exploration of Novel Molecular Targets and Pathways

The β-carboline scaffold is recognized for its ability to interact with a diverse array of biological targets, suggesting that 3-chloromethyl-β-carboline and its derivatives may have therapeutic applications beyond their initially identified activities. A key future direction is the systematic exploration of novel molecular targets and pathways to uncover new therapeutic potentials.

High-throughput screening and computational target prediction have identified several protein families that are modulated by β-carboline derivatives. These include protein kinases, enzymes involved in neurotransmitter metabolism, and proteins critical to pathogen survival. For example, certain β-carboline analogs have been identified as inhibitors of haspin kinase and DYRK2, which are involved in cell cycle regulation, presenting a potential avenue for anticancer agent development. nih.govdaneshyari.com In the context of neurodegenerative diseases like Alzheimer's, β-carbolines have been investigated as multi-target agents that can inhibit cholinesterases and modulate Aβ self-assembly. nih.gov

Furthermore, the unique chemical space occupied by β-carbolines makes them promising candidates for tackling infectious diseases. In silico screening against a pool of Plasmodium falciparum molecular targets revealed that β-carboline structures could potentially interact with enzymes essential for the parasite's life cycle, such as PfPK7 and PfATP6. nih.gov This suggests a role for these compounds as novel antimalarial agents. The exploration of these and other potential targets, such as topoisomerases nih.govnih.gov and monoamine oxidases nih.gov, could significantly broaden the therapeutic landscape for 3-chloromethyl-β-carboline-based compounds.

The table below summarizes potential novel molecular targets for 3-chloromethyl-β-carboline derivatives based on findings from related compounds.

Potential Molecular TargetAssociated Disease/PathwayRationale for Exploration
Haspin KinaseCancer (Mitotic Regulation)β-carbolines like harmine (B1663883) have shown inhibitory activity; derivatives could be potent anticancer agents. nih.govdaneshyari.com
Topoisomerase I & II (TOPO-I, TOP2A)CancerThe planar β-carboline ring is a classic DNA intercalator structure, and derivatives have shown dual inhibitory potential. nih.govnih.gov
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Alzheimer's Diseaseβ-carbolines can be designed as multi-target agents to address the cholinergic deficit and amyloid pathology in AD. nih.gov
Monoamine Oxidase A (MAO-A)Depression, Neurological DisordersThe β-carboline scaffold is a known inhibitor of MAO-A, and derivatives could be developed as CNS agents. nih.gov
P. falciparum proteins (e.g., PfPK7, PfATP6)MalariaIn silico studies suggest β-carbolines can bind to essential parasitic proteins, offering a novel antimalarial strategy. nih.gov

Development of Advanced Synthetic Strategies for Complex Architectures

The chemical versatility of the 3-chloromethyl-β-carboline scaffold provides a foundation for the development of advanced synthetic strategies aimed at creating structurally complex and diverse molecular architectures. Future synthetic efforts will likely focus on methods that allow for precise control over stereochemistry, the introduction of novel functional groups, and the construction of intricate polycyclic systems.

The Pictet-Spengler reaction remains a cornerstone for the synthesis of the core β-carboline framework, often starting from tryptophan derivatives. mdpi.comnih.gov Modern advancements, such as microwave-assisted one-pot protocols, have improved the efficiency of this classic transformation. nih.gov Beyond the core synthesis, the 3-chloromethyl group is a key reactive handle. It can be readily transformed via nucleophilic substitution reactions to install a wide variety of side chains.

More advanced strategies may involve transition-metal-catalyzed cross-coupling reactions to append aryl or vinyl groups, or multicomponent reactions to build complexity in a single step. Asymmetric synthesis methodologies will be crucial for producing enantiomerically pure derivatives, which is often essential for achieving target specificity and reducing toxicity. For instance, asymmetric propargylation has been used as a novel approach for preparing chiral β-carboline alkaloids. mdpi.com Furthermore, diversity-oriented synthesis (DOS) approaches, starting from a common 3-chloromethyl-β-carboline intermediate, could be employed to rapidly generate libraries of compounds with significant structural variation for biological screening. nih.gov The development of novel cyclization strategies, such as allylic amidation, can also provide access to highly functionalized building blocks suitable for further elaboration. researchgate.net

Integration of in silico and Experimental Approaches in Research

The synergy between computational (in silico) and experimental methods represents a powerful paradigm in modern drug discovery and is particularly applicable to the exploration of 3-chloromethyl-β-carboline. This integrated approach can accelerate the design-synthesize-test-analyze cycle, leading to a more efficient identification of lead compounds.

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are invaluable for prioritizing synthetic targets. nih.govnih.govresearchgate.netmdpi.com Virtual screening of libraries based on the 3-chloromethyl-β-carboline scaffold against known protein structures can identify potential biological targets and predict binding affinities. nih.govnih.gov QSAR models can correlate structural features with biological activity, providing insights for designing more potent analogs. researchgate.net

The predictions generated from these computational models then guide the experimental work. Chemists can focus their efforts on synthesizing the most promising candidates, saving time and resources. mdpi.com The synthesized compounds are then subjected to experimental validation through biochemical and cellular assays. The resulting biological data is then used to refine and improve the initial computational models, creating a feedback loop that iteratively enhances the predictive power of the in silico tools. This integration has been successfully used to identify potential targets for β-carboline libraries, including histone deacetylase 4 and mitogen-activated protein kinase 1. nih.govbeilstein-journals.org

The following table illustrates a typical workflow integrating computational and experimental research.

StepApproachDescriptionDesired Outcome
1. Design In SilicoCreate a virtual library of 3-chloromethyl-β-carboline derivatives. Perform molecular docking and QSAR analysis against a panel of biological targets.A prioritized list of virtual compounds with high predicted activity and favorable drug-like properties. nih.govmdpi.com
2. Synthesis ExperimentalSynthesize the highest-priority compounds identified in the design phase using efficient chemical routes.A physical collection of novel 3-chloromethyl-β-carboline derivatives for biological testing.
3. Testing ExperimentalScreen the synthesized compounds in relevant biochemical and cell-based assays to determine their actual activity and potency.Quantitative data on the biological activity of the new compounds (e.g., IC₅₀ values).
4. Analysis & Refinement In Silico & ExperimentalAnalyze the experimental results to establish SAR. Use the new data to update and refine the initial computational models.An improved and validated computational model with greater predictive accuracy for the next design cycle.

Potential for Hybrid Molecules and Conjugates in Multi-Target Modalities

A promising strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to create a single chemical entity with multiple modes of action. The 3-chloromethyl-β-carboline scaffold is an excellent platform for developing such multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders where hitting multiple pathways can lead to enhanced therapeutic efficacy. nih.gov

The reactive chloromethyl group at the C-3 position is an ideal linker site for conjugating other bioactive moieties. Researchers have successfully synthesized β-carboline hybrids with a variety of other scaffolds, including chalcones, dithiocarbamates, benzimidazoles, and 1,3,5-triazines. nih.govscielo.br For example, β-carboline-dithiocarbamate hybrids have been explored as potential anticancer agents, combining the DNA-interacting properties of the β-carboline with the proteasome-inhibiting activity of the dithiocarbamate. nih.gov Similarly, β-carboline-1,3,5-triazine hybrids have been evaluated for anticholinesterase activity, relevant to Alzheimer's disease. scielo.br

The design of these hybrids is often rational, aiming to simultaneously modulate two or more targets involved in a disease's pathology. For instance, a hybrid could be designed to inhibit both a protein kinase and topoisomerase, a strategy that could be effective in overcoming drug resistance in cancer. nih.gov Future research in this area will involve the rational design and synthesis of novel 3-chloromethyl-β-carboline conjugates, leveraging its versatile linking capability to explore new therapeutic combinations.

The table below provides examples of potential hybrid molecules that could be synthesized from a 3-chloromethyl-β-carboline precursor.

Hybrid Partner ScaffoldTherapeutic AreaRationale for Multi-Target Modality
Chalcone CancerCombines the DNA-intercalating ability of β-carboline with the tubulin-inhibiting properties of chalcones. nih.gov
Benzimidazole Cancer, AntimicrobialFuses two potent heterocyclic scaffolds to potentially inhibit multiple enzymes like topoisomerases or kinases. nih.gov
Acylhydrazone CancerCreates conjugates that can target multiple pathways, such as cell cycle progression and DNA replication. researchgate.net
Fatty Alcohol Antimicrobial, AnticancerIncreases lipophilicity to enhance cell membrane penetration while combining the bioactivity of both moieties. arabjchem.org
1,3,5-Triazine Neurodegenerative DiseaseAims to inhibit both acetylcholinesterase and butyrylcholinesterase for a more comprehensive treatment of Alzheimer's symptoms. scielo.br

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloromethyl-beta-carboline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of tryptamine derivatives with chlorinated carbonyl precursors under acidic or catalytic conditions. Key steps include optimizing temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or acetonitrile), and catalyst choice (e.g., POCl₃ for chlorination). Yield variations (e.g., 45–70%) across studies often arise from differences in purification methods, such as preparative HPLC or column chromatography . Purity can be confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for structural confirmation. Key markers include:

  • Aromatic proton signals at δ 7.2–8.5 ppm (beta-carboline core).
  • Chloromethyl (–CH₂Cl) protons as a singlet at δ 4.5–4.8 ppm.
  • High-Resolution Mass Spectrometry (HRMS) should show [M+H]⁺ with a chlorine isotopic pattern (3:1 intensity ratio for ³⁵Cl/³⁷Cl) .

Q. How does the chloromethyl group influence the compound’s solubility and stability in biological assays?

  • Methodological Answer : The chloromethyl moiety increases lipophilicity (logP > 2.5), reducing aqueous solubility but enhancing membrane permeability. Stability studies in PBS (pH 7.4) at 37°C over 24 hours show <10% degradation via HPLC, suggesting moderate stability. For assays requiring aqueous media, DMSO (≤1% v/v) is recommended as a co-solvent .

Advanced Research Questions

Q. What strategies can resolve contradictory data on this compound’s biological activity across cell-based vs. enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from off-target effects in cell assays or differential enzyme isoform specificity. To address this:

  • Use isoform-selective enzyme inhibitors (e.g., CYP3A4 vs. CYP2D6) in parallel assays.
  • Validate cell-based results with siRNA knockdown of putative targets.
  • Apply statistical meta-analysis to compare activity trends across ≥3 independent studies .

Q. How can computational modeling predict the impact of 3-chloromethyl substitution on beta-carboline’s binding affinity to GABA receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with GABAₐ receptor crystal structures (PDB: 6HUP) can identify key interactions:

  • Chloromethyl group forms hydrophobic contacts with Leu232 and Thr236.
  • Free energy calculations (MM-PBSA) quantify binding affinity changes vs. non-chlorinated analogs. Validate predictions with radioligand displacement assays using [³H]flumazenil .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : A factorial design varying substituents (e.g., –CH₂Cl vs. –CH₂Br) and core modifications (e.g., N-methylation) is recommended:

  • Synthesize 10–15 analogs with controlled substituent positions.
  • Test in parallel assays (e.g., cytotoxicity, kinase inhibition).
  • Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Quality by Design (QbD) principles:

  • Monitor critical process parameters (CPPs) like reaction time and pH.
  • Use Design of Experiments (DoE) to identify robust conditions (e.g., 24-hour reaction time ±10% variance yields <5% impurity).
  • Characterize each batch with LC-MS and ¹H NMR for reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response curves of this compound in neurotoxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ = 10.2 ± 1.5 μM, Hill slope = 1.3) using nonlinear regression (GraphPad Prism). Assess outliers via Grubbs’ test and variability with ANOVA (p < 0.05). Report 95% confidence intervals for EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.